GP-pNA, Chromogenic Substrate

概要

説明

. This compound is widely employed in biochemical assays due to its ability to produce a color change upon enzymatic cleavage, which can be easily monitored spectrophotometrically.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of GP-pNA, Chromogenic Substrate involves the coupling of glycine-proline dipeptide with p-nitroaniline. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including purity analysis and stability testing .

化学反応の分析

Types of Reactions: GP-pNA, Chromogenic Substrate primarily undergoes hydrolysis reactions catalyzed by specific peptidases. The hydrolysis of the peptide bond releases p-nitroaniline, which produces a yellow color that can be measured spectrophotometrically at 405-410 nm .

Common Reagents and Conditions:

Reagents: Enzymes such as dipeptidyl peptidase IV, dipeptidyl peptidase VII, dipeptidyl peptidase VIII, dipeptidyl peptidase IX, fibroblast activation protein, angiotensinase C, and prolyl endopeptidase.

Major Products: The major product formed from the hydrolysis of this compound is p-nitroaniline, which is responsible for the chromogenic properties of the substrate .

科学的研究の応用

Enzyme Activity Assays

GP-pNA is widely used for measuring the activity of DPP IV, an enzyme involved in glucose metabolism and implicated in diabetes. The cleavage of GP-pNA releases p-nitroaniline, which can be quantified colorimetrically at 405 nm.

Case Study: DPP IV Activity in Biological Samples

A study assessed the enzymatic activity of DPP IV using GP-pNA as a substrate in human serum samples. The results indicated that DPP IV levels were comparable between diabetic patients and healthy controls, suggesting that GP-pNA can effectively monitor enzyme activity across different physiological states .

Experimental Protocol:

- Sample Preparation: Dilute serum samples in assay buffer.

- Reaction Setup: Mix 20 µL of serum with 10 µL of GP-pNA substrate (final concentration ~500 µM).

- Incubation: Allow the reaction to proceed for 30 minutes at 37°C.

- Measurement: Measure absorbance at 405 nm to determine DPP IV activity.

Screening for DPP IV Inhibitors

The ability of GP-pNA to serve as a substrate for DPP IV makes it an excellent tool for screening potential inhibitors. This is particularly relevant in the development of new antidiabetic drugs.

Case Study: Evaluation of Natural Inhibitors

Research demonstrated that hydrolysates from mare whey proteins exhibited significant DPP IV inhibitory activity when tested against GP-pNA. The study concluded that these natural compounds could be explored further as potential therapeutic agents for managing diabetes .

Experimental Protocol:

- Inhibitor Preparation: Prepare various concentrations of potential inhibitors.

- Reaction Conditions: Mix inhibitors with DPP IV enzyme and incubate for 10 minutes.

- Substrate Addition: Add GP-pNA and measure absorbance changes over time.

Clinical Diagnostics

GP-pNA has been employed in clinical settings to assess DPP IV levels in patients with metabolic disorders such as Polycystic Ovary Syndrome (PCOS) and rheumatoid arthritis.

Case Study: DPP IV Levels in PCOS Patients

A study utilized GP-pNA to evaluate serum DPP IV levels in women with PCOS. The findings indicated altered DPP IV activity compared to healthy controls, suggesting a link between enzyme dysregulation and metabolic imbalances associated with PCOS .

Experimental Protocol:

- Sample Collection: Obtain serum samples from participants.

- Assay Procedure: Follow standard procedures using GP-pNA as described above.

- Data Analysis: Compare DPP IV activities between patient groups.

Research on Enzyme Kinetics

GP-pNA is also instrumental in studying the kinetics of DPP IV and other related enzymes. By varying substrate concentrations, researchers can derive important kinetic parameters.

Case Study: Kinetic Analysis Using GP-pNA

In kinetic studies, researchers have determined Michaelis-Menten kinetics for DPP IV using GP-pNA. This information is crucial for understanding enzyme behavior and optimizing conditions for inhibitor testing .

Experimental Protocol:

- Kinetic Assay Setup: Prepare a range of GP-pNA concentrations.

- Data Collection: Measure initial reaction rates at different substrate concentrations.

- Analysis: Fit data to Michaelis-Menten equation to determine and .

Summary Table of Applications

作用機序

The mechanism of action of GP-pNA, Chromogenic Substrate involves the enzymatic cleavage of the peptide bond between glycine and proline by specific peptidases. This cleavage releases p-nitroaniline, which produces a yellow color that can be measured spectrophotometrically. The intensity of the color change is proportional to the enzymatic activity, allowing for quantitative analysis .

類似化合物との比較

GP-pNA, Chromogenic Substrate is unique due to its high specificity for prolyl peptidases and its ability to produce a distinct color change upon enzymatic cleavage. Similar compounds include:

S-2222: A chromogenic substrate for Factor Xa, composed of the same amino acids coupled to a chromophore.

S-2238: A chromogenic substrate for thrombin, used in coagulation assays.

S-2765: Another chromogenic substrate for Factor Xa, with a different amino acid sequence.

These compounds share similar chromogenic properties but differ in their specificity for various enzymes, making this compound particularly valuable for studying prolyl peptidases .

生物活性

Gly-Pro-pNA (hydrochloride), commonly referred to as GP-pNA, is a chromogenic substrate primarily utilized for the enzymatic activity assessment of dipeptidyl peptidase IV (DPP IV). This compound is significant in various biochemical and clinical research applications, particularly in the context of diabetes and metabolic disorders. This article explores the biological activity of GP-pNA, highlighting its mechanisms, applications, and relevant research findings.

Overview of GP-pNA

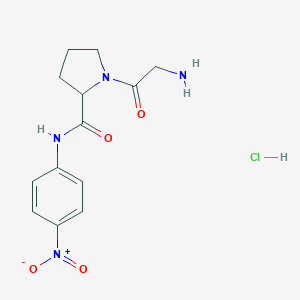

- Chemical Structure : GP-pNA is a synthetic peptide substrate that consists of glycine and proline linked to p-nitroanilide. The compound is cleaved by DPP IV, releasing p-nitroaniline, which can be quantified colorimetrically.

- CAS Number : 103213-34-9

- Molecular Weight : Approximately 295.3 g/mol.

GP-pNA serves as a substrate for DPP IV, an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones. The cleavage of GP-pNA by DPP IV leads to the release of p-nitroaniline, which can be detected at 405 nm using spectrophotometry. This property allows researchers to quantify DPP IV activity and evaluate potential inhibitors.

Applications in Research

- DPP IV Activity Measurement : GP-pNA is widely used to assess DPP IV activity in various biological samples, including serum from diabetic patients and individuals with metabolic disorders. Studies have shown that DPP IV levels are comparable between diabetic patients and healthy individuals, indicating its role in metabolic regulation .

- Inhibition Studies : The substrate is also employed to screen for DPP IV inhibitors. For instance, research has demonstrated that certain dietary proteins, such as those from quinoa and whey, exhibit inhibitory effects on DPP IV when tested against GP-pNA .

- Clinical Relevance : GP-pNA has been utilized in studies examining the enzymatic activity of DPP IV in conditions like Polycystic Ovary Syndrome (PCOS) and rheumatoid arthritis. These studies suggest that altered DPP IV levels may contribute to the pathophysiology of these conditions .

Case Studies

- Diabetes Research : In a study analyzing serum samples from diabetic patients using GP-pNA as a substrate, researchers found no significant difference in DPP IV activity compared to healthy controls. This finding suggests that while DPP IV plays a role in glucose metabolism, its activity may not be markedly altered in all diabetic populations .

- Protein Hydrolysate Inhibition : Another study focused on the inhibitory effects of whey protein hydrolysates on DPP IV activity using GP-pNA. Results indicated that these hydrolysates effectively reduced DPP IV activity in vitro, highlighting their potential therapeutic applications in managing diabetes .

Data Table: Summary of Research Findings

特性

IUPAC Name |

1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4.ClH/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;/h3-6,11H,1-2,7-8,14H2,(H,15,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBFIBMVFSUUBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585159 | |

| Record name | Glycyl-N-(4-nitrophenyl)prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103213-34-9 | |

| Record name | Glycyl-N-(4-nitrophenyl)prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does GP-pNA help researchers study the activity of DPP-4?

A1: GP-pNA is a chromogenic substrate for DPP-4, meaning that its enzymatic cleavage results in a color change detectable by spectrophotometry. [, ] When DPP-4 cleaves the peptide bond between glycine and proline in GP-pNA, it releases p-nitroaniline. p-Nitroaniline absorbs light at 405 nm, allowing researchers to quantify DPP-4 activity by measuring the increase in absorbance at this wavelength.

Q2: What are the optimal conditions for using GP-pNA to assay DPP-4 activity?

A2: The research indicates that maximum DPP-4 activity was observed at a pH of 8, a temperature of 40°C, and using a 4 mM concentration of GP-pNA in a 0.1 M Tris-HCl buffer system. [] These conditions provide valuable insight for researchers aiming to optimize their DPP-4 activity assays using this chromogenic substrate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。